molecular formula C21H32N2O2 B1224855 1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol

1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol

Cat. No. B1224855
M. Wt: 344.5 g/mol
InChI Key: MPMBMMNKHZRACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol is a monoterpenoid.

Scientific Research Applications

Antimitotic Agents

The compound and its derivatives have been studied for their antimitotic properties. It was found that the S- and R-isomers of a related compound are active in several biological systems, with the S-isomer being more potent. This indicates potential applications in areas like cancer therapy where antimitotic agents are relevant (Temple & Rener, 1992).

Antimicrobial Activity

Derivatives of the compound have shown antimicrobial activity. For instance, a study on novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed good antibacterial and antifungal activities. The presence of a methoxy group in the structure was found to enhance this activity (Hublikar et al., 2019).

Novel Heterocyclic Systems

Research has been conducted on the synthesis of novel heterocyclic systems involving this compound. These systems may have various applications in pharmaceuticals and organic chemistry. The studies have explored the transformations and structural characteristics of these systems (Mokrov et al., 2011).

Synthesis and Properties

The compound has been the focus of studies looking at its synthesis and properties. These studies are crucial for understanding how to effectively produce and utilize the compound in various applications, including medicinal chemistry and material science (Jao et al., 1996).

properties

Product Name

1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-2-ol

InChI

InChI=1S/C21H32N2O2/c1-15-20-5-4-8-22(20)9-10-23(15)12-18(24)14-25-13-16-6-7-17-11-19(16)21(17,2)3/h4-6,8,15,17-19,24H,7,9-14H2,1-3H3

InChI Key

MPMBMMNKHZRACQ-UHFFFAOYSA-N

SMILES

CC1C2=CC=CN2CCN1CC(COCC3=CCC4CC3C4(C)C)O

Canonical SMILES

CC1C2=CC=CN2CCN1CC(COCC3=CCC4CC3C4(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol
Reactant of Route 3
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol
Reactant of Route 5
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol

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